![molecular formula C7H5FO4S B1208289 4-(Fluorosulfonyl)benzoic acid CAS No. 455-26-5](/img/structure/B1208289.png)
4-(Fluorosulfonyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-(Fluorosulfonyl)benzoic acid and related compounds involves multiple steps, including nitration, oxygenation, and the use of oxidizing agents such as nitric acid to achieve high purity and yield. For example, 2-Nitro-4-methylsulfonyl benzoic acid was synthesized from 4-methysulfonyl toluene with an impressive yield of 87.2% and purity exceeding 98.7%, highlighting the efficiency of these synthesis techniques in producing high-quality compounds (Jia-bin, 2010).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be elucidated through various analytical techniques, including X-ray structural characterization and Hirshfeld surface analysis. These analyses provide insights into the geometrical configurations, bond lengths, and intermolecular interactions, which are crucial for understanding the chemical behavior of these compounds. For instance, the study on 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex revealed detailed structural information, showcasing the potential for detailed molecular insight (Bomfim Filho et al., 2019).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, demonstrating its versatility as a reagent. For example, its use as an affinity label for enzymes such as glutathione S-transferase highlights its reactivity and specificity in biochemical contexts. These reactions provide valuable information on enzyme mechanisms and substrate specificity, offering insights into the functional groups' interactions and the role of specific amino acids in enzymatic activity (Barycki & Colman, 1993).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are key to its application in chemical synthesis. These properties are influenced by the molecular structure and can significantly affect the compound's behavior in different chemical environments. Research into the properties of related compounds provides a basis for understanding the physical characteristics of this compound.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with other compounds, are essential for its application in chemical synthesis and reactions. Studies have shown that sulfonated polyimides derived from related monomers exhibit remarkable stability and proton conductivity, suggesting the potential of this compound in the development of materials with specific chemical properties (Fang et al., 2002).
Scientific Research Applications
Affinity Labeling and Enzyme Function
4-(Fluorosulfonyl)benzoic acid (4-FSB) has been studied as an affinity label for pig lung glutathione S-transferase, resulting in inactivation of the enzyme. This compound reacts with specific tyrosine residues in the enzyme, which are crucial for its function and located near the glutathione binding site (Pettigrew, Moyer-Myers & Colman, 1999). Similarly, it has been used to study the glutathione S-transferase isozyme 4-4 in rats, revealing that Tyr115 is vital for xenobiotic substrate binding and possibly involved in catalysis (Barycki & Colman, 1993).
Synthesis and Antimicrobial Activity
This compound derivatives have been synthesized with high yields using fly-ash:H3PO3 nano catalyst and ultrasound irradiation. These derivatives exhibit significant antimicrobial activities (Dineshkumar & Thirunarayanan, 2019).
Chemical Synthesis and Molecular Studies
This compound plays a role in the synthesis of other chemicals, such as in the preparation of carboxy-p-fluorosulfonyl[14C]-benzoyl-5′-adenosine, a compound synthesized from carboxy-p-amino[14C]benzoic acid (Esch & Allison, 1978). It has also been used in the study of hydrogen-bonded liquid crystals, where its derivatives showed rich phase variance and influenced electro-optical properties (Fouzai et al., 2018).
Groundwater Remediation
In environmental science, this compound-related compounds have been researched for groundwater remediation, particularly in the oxidation of PFOA (perfluorooctanoic acid) and other related substances (Park et al., 2016).
Drug Synthesis and Medicinal Chemistry
This compound has applications in medicinal chemistry, such as in the synthesis of 4-(Di-n-propylsulfamyl)benzoic acid, an important drug, via electrochemical methods (Michman & Weiss, 1990).
Catalysis and Organic Synthesis
It has been utilized in studies focusing on meta-C–H functionalizations of benzoic acid derivatives, offering valuable insights for organic synthesis (Li et al., 2016).
Polymer Science and Material Chemistry
In polymer science, derivatives of this compound have been used to create high-performance polymers with excellent thermal properties and potential applications in optical waveguides (Xiao et al., 2003).
Mechanism of Action
Target of Action
The primary target of 4-(Fluorosulfonyl)benzoic acid is the 4-4 isozyme of rat liver glutathione S-transferase
Mode of Action
This compound acts as a xenobiotic substrate analogue . It interacts with its target enzyme, leading to a time-dependent inactivation of the enzyme . This suggests that the compound binds to the enzyme and modifies it, thereby inhibiting its activity.
Biochemical Pathways
The inactivation of the glutathione S-transferase enzyme by this compound affects the glutathione pathway . This pathway is responsible for the detoxification of harmful substances, and its disruption can lead to an accumulation of these substances, potentially causing cellular damage.
Result of Action
The result of the action of this compound is the inactivation of the 4-4 isozyme of rat liver glutathione S-transferase . This leads to a disruption in the detoxification of xenobiotics, potentially leading to an accumulation of harmful substances in the body.
Safety and Hazards
4-(Fluorosulfonyl)benzoic acid is known to cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is advised not to breathe dust, fume, gas, mist, vapors, or spray .
Relevant Papers The paper “Sulfonyl fluorides as privileged warheads in chemical biology” discusses the use of sulfonyl fluoride probes in chemical biology . It describes the application of sulfonyl fluoride probes across various areas of research and explores new approaches that could further enhance the chemical biology toolkit .
properties
IUPAC Name |
4-fluorosulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUJJHDCOUPERR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196533 | |
Record name | 4-(Fluorosulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
455-26-5 | |
Record name | 4-(Fluorosulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Fluorosulfonyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Fluorosulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(fluorosulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-FSB interact with glutathione S-transferases, and what are the downstream effects?
A: 4-FSB acts as an affinity label for GSTs. It mimics xenobiotic substrates and binds within the enzyme's active site, near the glutathione binding site [, , ]. This proximity allows 4-FSB to react with specific tyrosine residues, forming a covalent bond and irreversibly inactivating the enzyme. Studies utilizing 4-FSB have revealed that Tyr7 and Tyr106 in pig lung GST pi [] and Tyr115 in rat liver GST 4-4 [] are critical for substrate binding and, in some cases, catalytic activity.
Q2: Does modification of GSTs by 4-FSB completely abolish enzyme activity?
A: Not necessarily. The extent of inactivation depends on the specific GST isozyme and the substrate used in the assay. For example, modification of rat liver GST 1-1 by 4-FSB leads to a partial loss of activity (around 65% inactivation) when assayed with 1-chloro-2,4-dinitrobenzene []. Interestingly, the modification does not significantly alter the enzyme's affinity for glutathione or various substrates, suggesting that Tyr8 in this isozyme, while important for facilitating glutathione ionization, is not absolutely essential for activity [].
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